Enhanced Solid-State Stability Through Regiospecific 2,3-Substitution vs. 2- and 3-Methoxythiophene Isomers
The regiospecific 2,3-substitution pattern of 3-methoxythiophene-2-carbonitrile confers distinct solid-state packing characteristics compared to its simpler analogs. While 2-methoxythiophene forms a distorted thiophene nucleus that leads to an infinite bilayer structure via four S⋯O contacts per molecule, and 3-methoxythiophene forms zigzag chains, the presence of an additional cyano group in the 2-position (as in the target compound) is anticipated to further alter intermolecular interactions, as observed for 5-cyano-3-hydroxythiophene which forms cross-linked two-dimensional layers via O-H⋯N hydrogen bonding [1]. This structural differentiation suggests a unique solid-state stability profile for the target compound.
| Evidence Dimension | Solid-state molecular packing |
|---|---|
| Target Compound Data | Predicted to form distinct intermolecular networks involving both S⋯O and cyano-mediated interactions (quantitative data not available). |
| Comparator Or Baseline | 2-Methoxythiophene: forms infinite bilayer via four S⋯O contacts; 3-Methoxythiophene: forms zigzag chains via S⋯O contacts. |
| Quantified Difference | N/A (qualitative structural difference) |
| Conditions | Single-crystal X-ray diffraction at low temperature. |
Why This Matters
For procurement in materials science or solid-form screening, differences in crystal packing directly impact bulk stability, solubility, and processability, making the regioisomer a non-substitutable entity.
- [1] Blake, A. J., Clark, B. A. J., Gierens, H., Gould, R. O., Hunter, G. A., McNab, H., & Sommerville, C. C. (1999). Intramolecular and intermolecular geometry of thiophenes with oxygen-containing substituents. Acta Crystallographica Section B: Structural Science, 55(6), 963–974. View Source
